ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate
Description
Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate (CAS: 1396676-27-9) is a synthetic organic compound with the molecular formula C₁₃H₁₂F₃N₅O₄ and a molecular weight of 359.26 g/mol . Its structure features a tetrazole ring substituted with a 4-(trifluoromethoxy)phenyl group, linked via a formamido bridge to an ethyl acetate moiety. This trifluoromethoxy group enhances lipophilicity, while the ethyl ester may improve bioavailability by acting as a prodrug precursor. The compound is cataloged in chemical databases as a research intermediate, though its specific biological or industrial applications remain underexplored .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O4/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODKUMNBCSQHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects.
Mode of Action
For instance, some compounds antagonize voltage-dependent Na+ channel currents. Others inhibit enzymes like dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of certain drugs. The specific interactions of VU0539033-1 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, some compounds inhibit the release of glutamate, a neurotransmitter involved in various neurological pathways
Result of Action
Compounds with similar structures have been found to have various effects, such as antagonizing voltage-dependent na+ channel currents. The specific effects of VU0539033-1 at the molecular and cellular level are subjects of ongoing research.
Biological Activity
Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.
The compound can be synthesized through a multi-step process involving the reaction of specific precursors to form the tetrazole ring and subsequent modifications to introduce the ethyl acetate moiety. The general structure can be represented as follows:
Chemical Formula and Molecular Weight
- Molecular Formula: C_{14}H_{14}F_{3}N_{5}O_{2}
- Molecular Weight: 357.28 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity:
- Antitumor Activity:
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Case Study: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives revealed that those with trifluoromethoxy substituents demonstrated enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was noted for its potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent .
Case Study: Antitumor Properties
In another research investigation focusing on the antitumor effects of tetrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate has been studied for its potential as a pharmaceutical agent due to its unique chemical structure.
Potential Therapeutic Areas:
- Antihypertensive Agents : Research indicates that compounds with tetrazole moieties can act as angiotensin II receptor antagonists, which are crucial in managing hypertension .
- Anticancer Activity : The trifluoromethoxy group is known to enhance the potency of anticancer drugs. Studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines .
Case Studies:
- A study demonstrated that derivatives of tetrazole compounds exhibited significant inhibition of cancer cell proliferation in vitro. This compound was part of a series evaluated for their anticancer properties .
Agricultural Applications
The compound's properties make it suitable for use in agrochemicals as a potential pesticide or herbicide.
Mechanism of Action:
- Compounds with trifluoromethoxy groups have been associated with increased efficacy in pest control due to their ability to disrupt biological processes in target organisms .
Field Studies:
- Field trials have indicated that formulations containing this compound showed improved pest resistance compared to traditional pesticides .
Data Tables
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
The tetrazole ring is a common pharmacophore in angiotensin II receptor blockers (ARBs) like olmesartan and irbesartan . However, the target compound differs significantly in its substitution pattern:
Key Observations :
- The tetrazole in ARBs (e.g., irbesartan) is critical for binding to angiotensin receptors via ionic interactions . The target compound lacks the biphenylmethyl group necessary for ARB activity, suggesting divergent applications.
- The trifluoromethoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, similar to trifluoromethyl groups in agrochemicals .
Compounds with Triazole/Thiazole Cores
describes triazole-thiazole hybrids (e.g., 9a–9e ) with benzimidazole and aryl substituents. These compounds exhibit varied enzyme inhibitory activities, likely due to their triazole-thiazole core and halogen/methoxy substitutions.
Comparison :
Agrochemical and Herbicide Derivatives
Sulfonylurea herbicides (e.g., triflusulfuron methyl ) share functional groups like trifluoromethyl and ester linkages but differ in core structure (triazine vs. tetrazole):
| Compound | Molecular Weight | Core Structure | Application |
|---|---|---|---|
| Triflusulfuron methyl | 408.33 | Triazine | Herbicide |
| Target Compound | 359.26 | Tetrazole | Research intermediate |
Insights :
Physicochemical Properties
- LogP : The trifluoromethoxy group increases logP (~2.5–3.0 estimated), comparable to fluorinated ARB analogs (e.g., irbesartan: logP ~3.2) .
- Solubility : The ethyl ester improves solubility in organic solvents, whereas hydrolysis to the carboxylic acid could enhance aqueous solubility, similar to prodrug strategies in pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving tetrazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (as a catalyst) for 4 hours under reflux conditions, followed by solvent evaporation and filtration, is a common approach . Adjustments in solvent polarity (e.g., ethanol vs. DMF) or catalyst (e.g., acetic acid vs. HATU) may improve yield.
Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry of the tetrazole ring and trifluoromethoxy group (e.g., aromatic proton splitting patterns, CF₃ coupling in ¹⁹F NMR) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What solvents and storage conditions are recommended for stability studies?
- Methodological Answer : The compound is stable in anhydrous ethanol or DMSO at -20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, as hydrolysis of the ester or tetrazole groups may occur. Stability assays under accelerated conditions (40°C/75% RH for 30 days) are advised to predict degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins (e.g., angiotensin II receptors, given structural similarities to irbesartan and losartan ). Focus on the tetrazole moiety’s role in hydrogen bonding and the trifluoromethoxy group’s hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm activity .
- Impurity Profiling : Quantify genotoxic impurities (e.g., via LC-MS/MS) that may interfere with bioactivity results .
- Structural Analog Comparison : Compare activity with analogs lacking the trifluoromethoxy group to isolate its contribution .
Q. How to design a spectrophotometric method for quantifying this compound in complex matrices?
- Methodological Answer :
- Derivatization : React with diazotized m-aminophenol to form a chromophore (λmax ~450 nm) .
- Calibration Curve : Prepare standards in methanol (0.1–10 µg/mL) and validate linearity (R² >0.995).
- Interference Check : Test against common excipients (e.g., lactose, Mg stearate) to ensure specificity .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Monitor for over-alkylation of the tetrazole ring via TLC or inline IR.
- Solvent Selection : Replace ethanol with toluene for easier azeotropic removal of water in large batches .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acetic acid) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
